![molecular formula C14H10ClN3O2 B2881794 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-01-0](/img/structure/B2881794.png)
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
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Description
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, also known as 4-chloro-N-(2-hydroxy-3-pyridinyl)benzohydrazide (CPBH), is a novel compound that has been gaining attention in the scientific community due to its potential applications in scientific research. CPBH is a small molecule that has a number of interesting properties and has been studied for its potential use in a variety of fields, ranging from drug development to biochemistry and pharmacology.
Scientific Research Applications
Antimicrobial Activity
Diazenyl derivatives have shown significant antimicrobial activity . They act on target proteins in microorganisms, making them effective against a variety of bacterial and fungal species .
Cell Wall Inhibitors
These compounds can act as cell wall inhibitors . By disrupting the cell wall of microorganisms, they can prevent growth and replication .
DHPS Inhibitors
Diazenyl derivatives can inhibit Dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folic acid in bacteria . This makes them potentially useful in the treatment of bacterial infections .
RNA Editing Ligase 1 Inhibitors
These compounds can inhibit RNA Editing Ligase 1, an enzyme that plays a crucial role in the life cycle of certain viruses . This suggests potential antiviral applications .
Sec Pathway Inhibitors
Diazenyl derivatives can inhibit the general protein secretory (Sec) pathway . This pathway is used by bacteria to transport proteins across the cell membrane, so inhibiting it can disrupt bacterial function .
Neuraminidase Inhibitors
These compounds can also act as neuraminidase inhibitors . Neuraminidase is an enzyme that plays a key role in the spread of influenza viruses, so these compounds could potentially be used in antiviral medications .
properties
IUPAC Name |
(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCXXBVXRDSGA-VLAUZXJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal |
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